Jak-IN-14 is a selective inhibitor of Janus kinase, specifically targeting the JAK1 isoform. Janus kinases are a family of non-receptor tyrosine kinases that play a crucial role in the signaling pathways of various cytokines and growth factors. The inhibition of these kinases has significant therapeutic implications, especially in the treatment of autoimmune diseases and certain cancers. Jak-IN-14 is part of a broader class of Janus kinase inhibitors that have been developed to modulate immune responses and inflammation.
Jak-IN-14 is classified as a small molecule inhibitor within the category of Janus kinase inhibitors. These compounds are designed to interfere with the activity of JAKs, which are pivotal in the JAK/STAT signaling pathway. This pathway is essential for transmitting signals from various cytokine receptors to the nucleus, influencing gene expression and cellular responses. The development of Jak-IN-14 is part of ongoing research into more effective treatments for conditions such as rheumatoid arthritis, psoriasis, and other inflammatory diseases.
The synthesis of Jak-IN-14 involves several key steps that utilize advanced organic chemistry techniques. While specific synthetic routes for Jak-IN-14 were not detailed in the available literature, similar compounds in its class often employ methods such as:
For instance, previous studies have reported successful synthesis routes involving multi-step processes that yield high purity and yield rates for similar JAK inhibitors .
The three-dimensional conformation of Jak-IN-14 is crucial for its interaction with JAK1, influencing its efficacy as an inhibitor.
Jak-IN-14 undergoes several chemical reactions during its synthesis and in its interactions with biological targets:
The understanding of these reactions is vital for optimizing the compound's therapeutic profile .
Jak-IN-14 exerts its pharmacological effects by selectively inhibiting JAK1 activity. The mechanism involves:
This mechanism underlies its potential applications in treating autoimmune diseases where overactive JAK/STAT signaling is implicated .
While specific physical properties such as melting point or solubility were not provided in the search results, typical properties for small molecule inhibitors like Jak-IN-14 include:
Characterization techniques such as NMR spectroscopy or mass spectrometry are commonly employed to confirm these properties during development .
Jak-IN-14 has potential applications in various therapeutic areas:
The ongoing exploration of Jak-IN-14's efficacy and safety profiles will likely lead to further advancements in therapeutic strategies targeting Janus kinases .
The Janus kinase-signal transducer and activator of transcription pathway serves as a critical conduit for extracellular cytokine signals to directly regulate nuclear gene transcription. This evolutionarily conserved pathway is activated by more than 50 soluble mediators, including interleukins, interferons, and hematopoietic growth factors, enabling rapid modulation of cellular processes including immune function, hematopoiesis, and inflammation resolution [1] [10]. Dysregulation manifests through two primary mechanisms: hyperactivation driving inflammatory and proliferative disorders, and inactivating mutations causing immunodeficiencies.
In autoimmune conditions such as rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease, constitutive Janus kinase-signal transducer and activator of transcription activation sustains inflammatory cascades. Pathogenic T helper 17 cell differentiation, for example, requires interleukin-6-induced signal transducer and activator of transcription 3 phosphorylation, which promotes interleukin-17 production and neutrophil recruitment [5] [9]. Similarly, granulocyte-macrophage colony-stimulating factor-dependent signal transducer and activator of transcription 5 activation drives macrophage and dendritic cell maturation, amplifying tissue inflammation [2] [5]. Hematologic malignancies demonstrate distinct Janus kinase-signal transducer and activator of transcription aberrations, exemplified by the Janus kinase 2 V617F gain-of-function mutation present in >95% of polycythemia vera cases. This mutation induces cytokine-independent dimerization and constitutive activation, driving uncontrolled myeloid proliferation [4] [10].
Table 1: Cytokine Classes and Their Janus Kinase-Signal Transducer and Activator of Transcription Utilization in Disease Pathogenesis
Cytokine Class | Representative Members | Janus Kinases Utilized | Signal Transducer and Activator of Transcription Proteins Activated | Pathogenic Roles |
---|---|---|---|---|
γ-Chain Cytokines | Interleukin-2, Interleukin-4, Interleukin-7, Interleukin-15 | Janus kinase 1, Janus kinase 3 | Signal transducer and activator of transcription 5, Signal transducer and activator of transcription 6 | T-cell dysregulation, Autoimmunity |
Interleukin-6 Family | Interleukin-6, Interleukin-11 | Janus kinase 1, Janus kinase 2, Tyrosine kinase 2 | Signal transducer and activator of transcription 3 | Acute-phase inflammation, T helper 17 differentiation |
Interferons | Interferon-α, Interferon-γ | Janus kinase 1, Janus kinase 2, Tyrosine kinase 2 | Signal transducer and activator of transcription 1, Signal transducer and activator of transcription 2 | Autoantibody production, Macrophage activation |
Granulocyte-Macrophage Colony-Stimulating Factor Family | Granulocyte-macrophage colony-stimulating factor, Interleukin-5 | Janus kinase 2 | Signal transducer and activator of transcription 5 | Myeloid cell expansion, Tissue inflammation |
Neuroinflammatory diseases exhibit compartmentalized Janus kinase-signal transducer and activator of transcription dysregulation. Microglial Janus kinase-signal transducer and activator of transcription activation in multiple sclerosis and Parkinson disease models induces production of pro-inflammatory mediators (tumor necrosis factor-α, interleukin-1β, nitric oxide) that drive demyelination and dopaminergic neuron loss [8]. Signal transducer and activator of transcription 1 hyperactivation by interferons in systemic lupus erythematosus establishes the "interferon signature" characteristic of this disease, while polymorphisms in tyrosine kinase 2 and signal transducer and activator of transcription 4 confer susceptibility to multiple autoimmune conditions [4] [10].
Janus kinases exhibit a conserved multi-domain architecture comprising:
Under basal conditions, the pseudokinase domain physically obstructs the tyrosine kinase domain, maintaining autoinhibition. Cytokine-induced receptor dimerization brings two Janus kinase molecules into proximity, enabling trans-phosphorylation of activation loop tyrosines within the tyrosine kinase domain. This triggers conformational reorganization, relieving autoinhibition and enabling catalytic activation [3] [10]. Cryo-electron microscopy studies of Janus kinase 1 complexes reveal that trans-activation requires precise orientation of tyrosine kinase domains, with αG and αEF helices forming a transient dimerization interface [3].
Jak-IN-14 exemplifies a adenosine triphosphate-competitive inhibitor that targets the conserved kinase hinge region. Its chemical structure (C₁₉H₁₅FN₄O; molecular weight 334.35 g/mol) features a nitrile-substituted aromatic scaffold that docks into the adenosine triphosphate-binding cleft of Janus kinase 1 with high complementarity. This binding impedes adenosine triphosphate coordination, preventing kinase activation [7]. Selectivity arises from differential interactions with the glycine-rich loop and hinge residues; Jak-IN-14 exhibits >8-fold selectivity for Janus kinase 1 over Janus kinase 2 and Janus kinase 3, attributed to steric and electrostatic variations within their adenosine triphosphate pockets [7] [9].
Table 2: Structural Determinants of Jak-IN-14 Selectivity Among Janus Kinases
Janus Kinase Isoform | Key Adenosine Triphosphate-Binding Pocket Residues | Jak-IN-14 Inhibitory Concentration 50 (μM) | Selectivity Ratio vs. Janus kinase 1 |
---|---|---|---|
Janus kinase 1 | Leu959, Gly960, Ser961, Leu962, Val889 | <5 | 1.0 (Reference) |
Janus kinase 2 | Arg980, Gly981, Leu982, Pro983, Val863 | >40 | >8 |
Janus kinase 3 | Leu905, Gly906, Ser907, Leu908, Val827 | >40 | >8 |
Tyrosine kinase 2 | Leu962, Gly963, Ser964, Phe965, Ile892 | Not reported | Not determined |
The therapeutic rationale for Janus kinase 1 selectivity stems from its indispensable role in pro-inflammatory cytokine signaling (interleukin-6, interferons, γ-chain cytokines) versus the hematopoietic functions dominated by Janus kinase 2 (erythropoietin, thrombopoietin). Inhibition breadth is thus optimized to suppress pathological inflammation while minimizing hematopoietic toxicity [9].
Jak-IN-14 exerts multi-tiered immunomodulation by attenuating cytokine signal transduction through Janus kinase 1-dependent pathways:
T Lymphocyte Polarization:
Myeloid Cell Regulation:
Neutrophil Chemotaxis:
Table 3: Therapeutic Targeting Potential of Jak-IN-14 in Cytokine-Driven Pathologies
Pathological Context | Key Cytokine Drivers | Janus Kinase-Signal Transducer and Activator of Transcription Nodes Affected | Observed Jak-IN-14 Effects |
---|---|---|---|
Autoimmune Arthritis | Interleukin-6, Interleukin-23, Interferon-γ | Janus kinase 1-signal transducer and activator of transcription 3, Janus kinase 1/Janus kinase 2-signal transducer and activator of transcription 1 | Suppressed T helper 17 differentiation, Reduced synovial chemokine production |
Inflammatory Bowel Disease | Interleukin-6, Interleukin-12, Interleukin-23 | Janus kinase 1-signal transducer and activator of transcription 3, Tyrosine kinase 2-signal transducer and activator of transcription 4 | Inhibited mucosal T helper 1/T helper 17 responses |
Systemic Lupus Erythematosus | Type I Interferons, Interleukin-12 | Tyrosine kinase 2-signal transducer and activator of transcription 1/2/4, Janus kinase 1-signal transducer and activator of transcription 3 | Blocked interferon signature gene expression |
Neuroinflammation | Interferon-γ, Interleukin-6 | Janus kinase 1-signal transducer and activator of transcription 1/3 | Attenuated microglial activation, Reduced neuronal oxidative stress |
The compound demonstrates particular promise in neuroinflammatory contexts where compartmentalized Janus kinase-signal transducer and activator of transcription activation occurs. In microglial cultures, Jak-IN-14 pretreatment inhibits interferon-γ-induced nitric oxide synthase expression by 90%, preventing neurotoxicity [6] [8]. Its brain-penetrant potential remains unvalidated, but selective Janus kinase 1 inhibition offers theoretical advantages over pan-Januss kinase inhibitors in avoiding Janus kinase 2-mediated hematological complications during chronic therapy [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7